

structure and topology of the KT3.2 channel

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An In-depth Technical Guide to the Structure and Topology of the TASK-1 (KT3.2, KCNK3) Channel

For Researchers, Scientists, and Drug Development Professionals

Introduction

The TWIK-related acid-sensitive potassium (TASK-1) channel, also known by its gene name KCNK3 and historically as KT3.2, is a member of the two-pore domain potassium (K2P) channel family. These channels are fundamental in setting the resting membrane potential and regulating cellular excitability in a variety of tissues, including the nervous system, heart, and pulmonary vasculature.[1][2] TASK-1 channels function as "leak" channels, allowing a constitutive efflux of potassium ions, which is modulated by a range of physiological and pharmacological stimuli, most notably extracellular pH.[3]

Mutations and dysregulation of TASK-1 have been implicated in significant pathologies such as pulmonary arterial hypertension (PAH), cardiac arrhythmias, and sleep apnea, making it a critical target for therapeutic development.[4][5] This guide provides a comprehensive overview of the structural and topological features of the human TASK-1 channel, detailed experimental protocols for its study, and a summary of key quantitative data.

Molecular Structure and Topology

The TASK-1 channel is a homodimer. Each protomer is a single polypeptide chain of 394 amino acids in humans, which contains four transmembrane helices (M1-M4) and two pore-forming domains (P1 and P2).[4] This "two-pore" architecture is the defining feature of the K2P

family. The two subunits assemble to form a central ion conduction pore with a pseudo-tetrameric symmetry, a structure confirmed by X-ray crystallography and cryo-electron microscopy (cryo-EM).^{[6][7]}

Topological Features:

- **Transmembrane Domains:** Four alpha-helices (M1, M2, M3, M4) from each subunit span the cell membrane.
- **Pore Domains (P-loops):** Two P-loops (P1 and P2) are located between M1-M2 and M3-M4, respectively. These loops from both subunits converge to form the channel's selectivity filter.^[4]
- **Selectivity Filter (SF):** The SF is the narrowest part of the pore and is responsible for the channel's high selectivity for K⁺ ions over other ions. It contains the canonical TVGYG signature sequence common to potassium channels.
- **Extracellular Cap:** A unique cap-like structure formed by the linkers between M1 and P1 is a hallmark of K2P channels. In TASK-1, this cap lacks the intermolecular disulfide bridge found in many other K2P channels.
- **Intracellular "X-Gate":** A key feature of TASK-1's topology is a lower gate at the intracellular entrance of the pore, termed the "X-gate". This gate is formed by the crossing of the two C-terminal M4 helices from each subunit and involves the amino acid sequence 243VLRfmt248.^[6] This structure is crucial for channel gating and is a binding site for certain inhibitors.^[6]
- **pH Sensor:** TASK-1 is potently inhibited by extracellular acidification. The primary pH sensor is a histidine residue at position 98 (H98), located near the first pore domain.^[8] Protonation of H98 is thought to induce a conformational change that leads to channel closure.

Quantitative Structural and Functional Data

The following tables summarize key quantitative parameters of the human TASK-1 channel, compiled from various structural and electrophysiological studies.

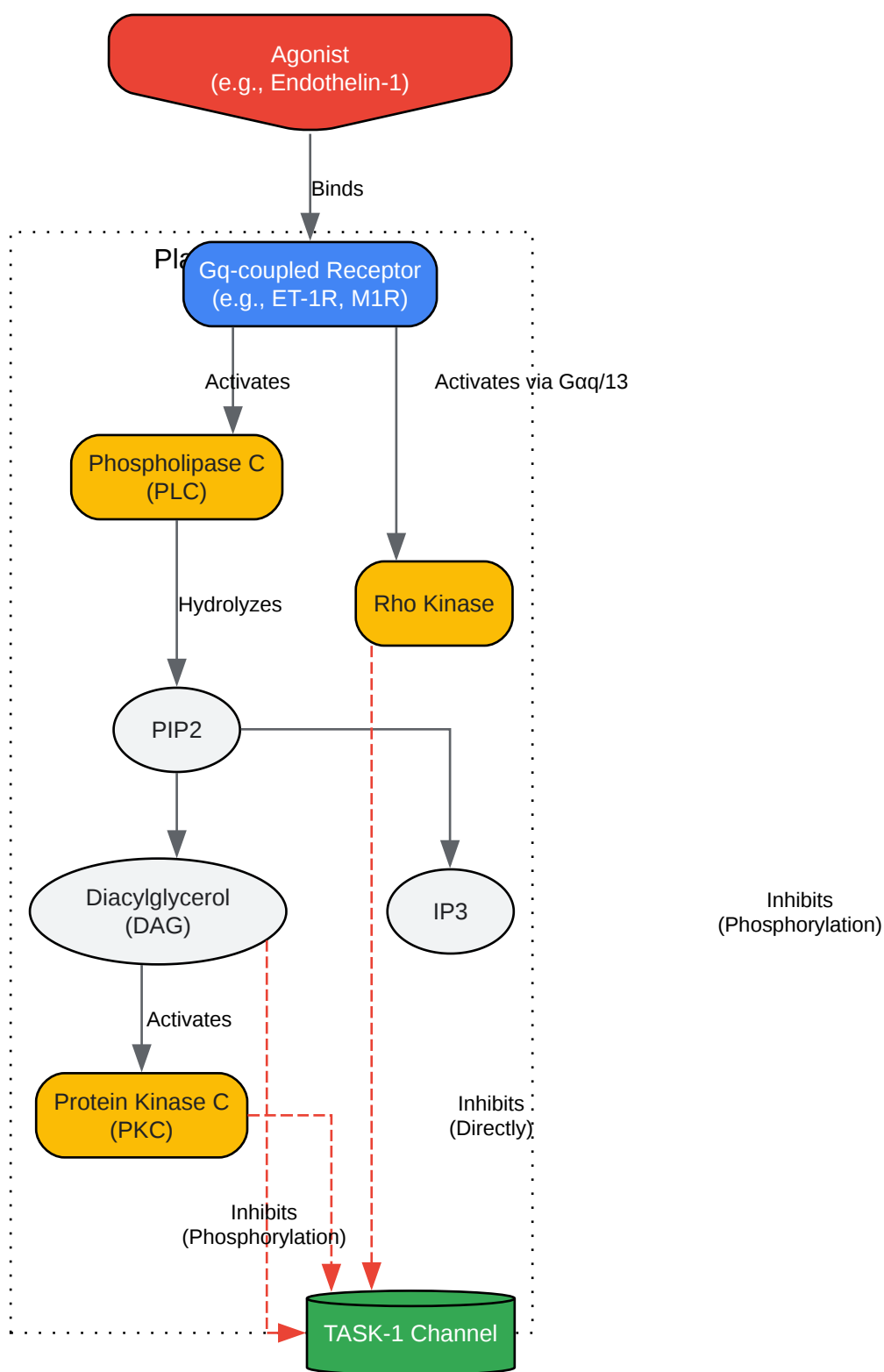
| Structural Parameter | Value | Reference(s) |
|--|--------------|---------------------|
| Subunit Composition | Homodimer | [4] |
| Amino Acids per Subunit (Human) | 394 | [4] |
| Total Molecular Weight (Dimer) | ~129.5 kDa | [6] |
| Overall Resolution (X-ray Crystallography) | 2.90 - 3.0 Å | [6] |
| Overall Resolution (Cryo-EM) | 3.2 Å | [9] |
| X-Gate Amino Acid Sequence | 243VLRfmt248 | [6] |
| pH Sensor Residue | His98 | [8] |

| Functional Parameter | Value | Experimental Conditions | Reference(s) |
|---|------------------------------------|---|--------------|
| pH Sensitivity | | | |
| pKa (inhibition by H ⁺) | ~7.3 - 7.36 | Whole-cell patch clamp, Xenopus oocytes/mammalian cells | [5] |
| Pharmacology | | | |
| A1899 (Inhibitor) IC ₅₀ | 7 nM | Whole-cell patch clamp, CHO cells | [10] |
| BAY1000493 (Inhibitor) IC ₅₀ | 9.5 nM | | [4] |
| BAY2341237 (Inhibitor) IC ₅₀ | 7.6 nM | | [4] |
| Methanandamide (Inhibitor) IC ₅₀ | 0.7 μM | | |
| Gating and Conductance | | | |
| Gating Mechanism | Voltage-independent "leak" channel | Electrophysiology | [1] |
| Rectification | Outwardly rectifying | Electrophysiology | [3] |

Signaling Pathways and Experimental Workflows

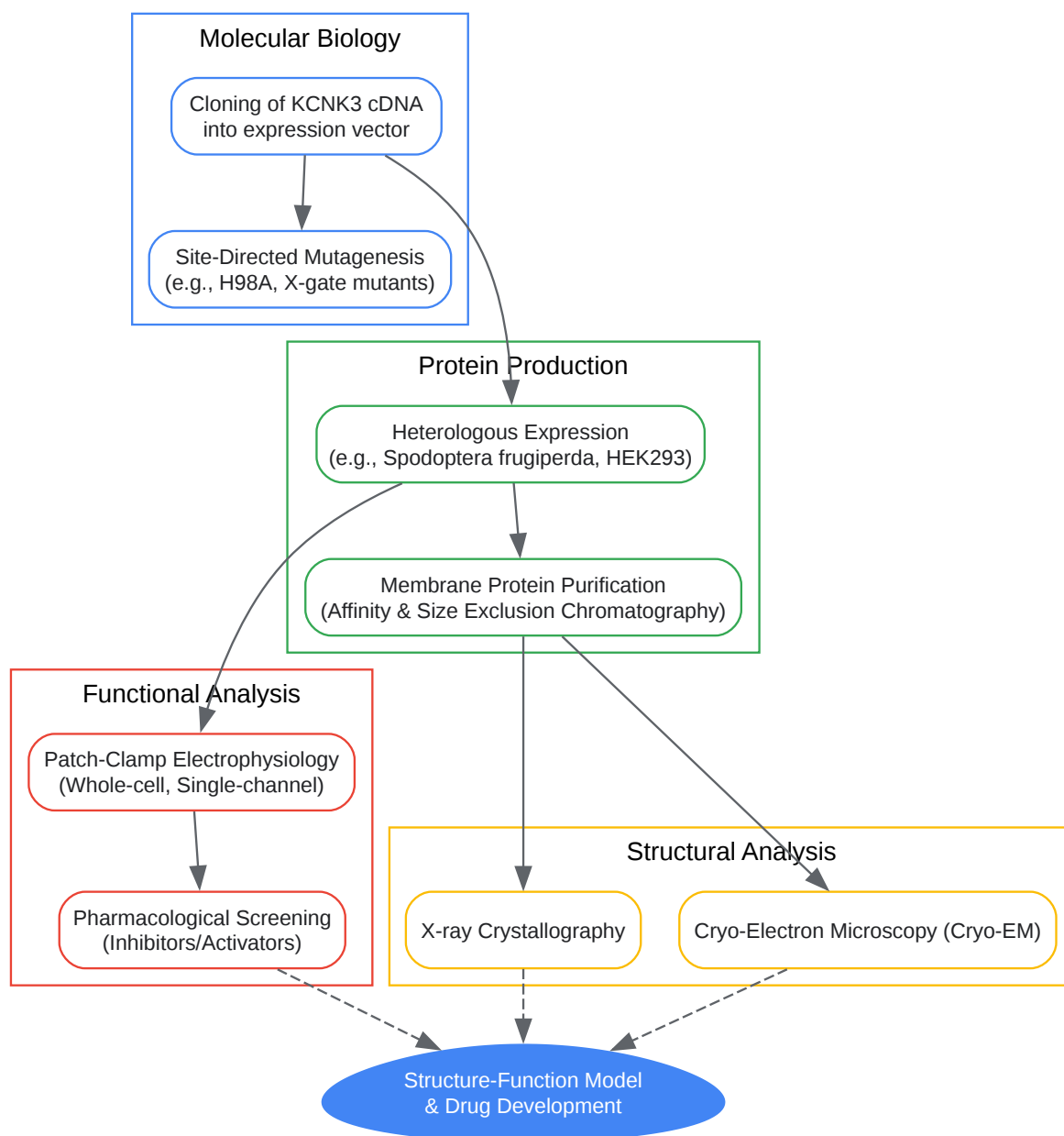
Visualizations of key signaling pathways modulating TASK-1 function and a typical experimental workflow for its investigation are provided below using the DOT language for Graphviz.

Diagrams



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Caption: G-protein coupled receptor (GPCR) mediated inhibition of the TASK-1 channel.



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Caption: General experimental workflow for TASK-1 channel research.

Detailed Experimental Protocols

This section provides synthesized protocols for the key experimental techniques used to elucidate the structure and function of the TASK-1 channel. These are generalized from methodologies reported in the literature and should be optimized for specific laboratory conditions.

Protein Expression and Purification for Structural Studies

This protocol is adapted for expression in insect cells, which has been successfully used for TASK-1 structural determination.^[6]

- Gene Construct:
 - Synthesize and clone the human KCNK3 (TASK-1) cDNA into a suitable insect cell expression vector (e.g., pFastBac-based).
 - Incorporate an N-terminal tag (e.g., Strep-tag II) and a C-terminal tag (e.g., 8x-His tag) with an intervening protease cleavage site (e.g., TEV or 3C protease) to facilitate purification.
- Baculovirus Generation:
 - Generate recombinant bacmid DNA in *E. coli* (DH10Bac).
 - Transfect insect cells (e.g., *Spodoptera frugiperda*, Sf9) with the bacmid to produce P1 viral stock.
 - Amplify the virus to generate a high-titer P2 stock.
- Protein Expression:
 - Grow Sf9 cells in suspension culture to a density of $2-3 \times 10^6$ cells/mL.
 - Infect the culture with the P2 viral stock.
 - Harvest cells by centrifugation 48-72 hours post-infection. Store cell pellets at -80°C .
- Membrane Preparation and Solubilization:

- Resuspend frozen cell pellets in a lysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM KCl, protease inhibitors).
- Lyse cells by sonication or dounce homogenization.
- Pellet cell debris by low-speed centrifugation (e.g., 20,000 x g).
- Isolate membranes by ultracentrifugation of the supernatant (e.g., 100,000 x g).
- Resuspend the membrane pellet and solubilize by stirring in a buffer containing a detergent (e.g., 1% (w/v) n-dodecyl- β -D-maltopyranoside (DDM) and 0.1% (w/v) cholesteryl hemisuccinate (CHS)).
- Clarify the solubilized mixture by ultracentrifugation.
- Affinity Chromatography:
 - Load the supernatant onto a Strep-Tactin or Ni-NTA affinity column.
 - Wash the column extensively with a buffer containing a lower concentration of detergent (e.g., 0.05% DDM).
 - Elute the protein using the appropriate competitor (e.g., desthiobiotin for Strep-Tactin; imidazole for Ni-NTA).
- Protease Cleavage and Size Exclusion Chromatography (SEC):
 - If desired, cleave the affinity tags by incubating the eluted protein with the appropriate protease (e.g., TEV).
 - Concentrate the protein and load it onto a size exclusion chromatography column (e.g., Superdex 200) pre-equilibrated with the final buffer (e.g., 20 mM HEPES pH 7.5, 150 mM KCl, 0.05% DDM) to isolate the pure, monodisperse TASK-1 dimer.
 - Assess purity by SDS-PAGE and concentrate for structural studies.

Cryo-Electron Microscopy (Cryo-EM)

This protocol outlines the general steps for determining the structure of TASK-1 using single-particle cryo-EM.^{[7][9]}

- Sample Preparation:
 - Reconstitute the purified TASK-1 protein into lipid nanodiscs (e.g., using MSP1D1 and a lipid mixture like POPC/POPG) for a more native-like membrane environment.
 - Alternatively, the protein can be kept in a suitable detergent micelle solution (e.g., DDM/CHS).
 - The final protein concentration should be in the range of 1-5 mg/mL.
- Grid Preparation:
 - Apply 3-4 μ L of the protein sample to a glow-discharged cryo-EM grid (e.g., Quantifoil R1.2/1.3).
 - Blot the grid for a few seconds to remove excess liquid and immediately plunge-freeze it in liquid ethane using a vitrification robot (e.g., Vitrobot Mark IV).
- Data Acquisition:
 - Screen the frozen grids on a transmission electron microscope (e.g., a 200-300 kV Titan Krios) equipped with a direct electron detector.
 - Collect a large dataset of movie micrographs using automated data collection software.
- Image Processing:
 - Perform motion correction and dose-weighting on the raw movie frames.
 - Estimate the contrast transfer function (CTF) for each micrograph.
 - Perform automated particle picking to select images of individual TASK-1 channels.
 - Extract the particles and subject them to 2D classification to remove junk particles and identify different views of the channel.

- Generate an initial 3D model (ab initio reconstruction).
- Perform 3D classification and refinement to obtain a high-resolution 3D density map of the channel.
- Model Building and Refinement:
 - Build an atomic model of the TASK-1 channel into the cryo-EM density map using software like Coot.
 - Refine the model against the map using programs like Phenix or Refmac to optimize geometry and fit.
 - Validate the final model using tools like MolProbity.

X-ray Crystallography

This protocol describes a general approach for the crystallization and structure determination of TASK-1.^[6]

- Crystallization:
 - Set up crystallization trials using the purified, concentrated TASK-1 protein (5-10 mg/mL).
 - Use vapor diffusion methods (sitting or hanging drop) to screen a wide range of crystallization conditions.
 - A reported successful condition involves mixing the protein with a reservoir solution containing polyethylene glycol (PEG) and salts at a specific pH.
 - Optimize initial crystal hits by varying precipitant concentration, pH, temperature, and protein concentration.
- Data Collection:
 - Cryo-protect the crystals by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) added to the mother liquor.

- Flash-cool the crystals in liquid nitrogen.
- Collect X-ray diffraction data at a synchrotron beamline.
- Structure Determination and Refinement:
 - Process the diffraction data to obtain indexed reflections with intensities.
 - Solve the phase problem using molecular replacement, using a homologous structure as a search model if available.
 - Build an initial atomic model into the resulting electron density map.
 - Perform iterative cycles of manual model building and computational refinement to improve the fit of the model to the data, resulting in a final, high-resolution crystal structure.

Whole-Cell Patch-Clamp Electrophysiology

This protocol details the functional characterization of TASK-1 channels heterologously expressed in a mammalian cell line (e.g., HEK293 or CHO cells).[\[11\]](#)[\[12\]](#)

- Cell Culture and Transfection:
 - Culture HEK293 cells in standard DMEM supplemented with 10% FBS.
 - Transiently transfect the cells with a plasmid encoding human KCNK3 and a fluorescent marker (e.g., GFP) to identify transfected cells.
- Solutions:
 - Internal (Pipette) Solution (in mM): 140 KCl, 2 MgCl₂, 10 EGTA, 10 HEPES. Adjust pH to 7.2 with KOH.
 - External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES. Adjust pH to 7.4 with NaOH. For studying pH sensitivity, prepare additional external solutions with pH adjusted to various values (e.g., 6.0, 6.5, 7.0, 8.0, 8.4).

- Electrophysiological Recording:
 - Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-7 M Ω when filled with the internal solution.[\[11\]](#)
 - Place a coverslip with transfected cells in the recording chamber on an inverted microscope and perfuse with the external solution.
 - Using a micromanipulator, approach a fluorescent cell with the patch pipette and apply slight positive pressure.
 - Upon touching the cell, release the pressure and apply gentle suction to form a high-resistance (>1 G Ω) "giga-seal".
 - Rupture the cell membrane under the pipette tip with a brief pulse of suction to achieve the whole-cell configuration.
- Data Acquisition Protocols:
 - Voltage-Clamp Mode: Hold the cell at a membrane potential of -80 mV.
 - Apply voltage ramps (e.g., from -120 mV to +60 mV over 500 ms) or voltage steps (e.g., from -100 mV to +70 mV in 10 mV increments) to record current-voltage (I-V) relationships.
 - To test pharmacological agents or pH changes, perfuse the cell with the external solution containing the compound or adjusted pH and record the change in current.
- Data Analysis:
 - Measure the current amplitude at a specific voltage (e.g., +40 mV) to quantify channel activity.
 - For pH sensitivity, plot the normalized current against the extracellular pH and fit the data to the Hill equation to determine the pKa.
 - For pharmacology, plot the percentage of current inhibition against the drug concentration and fit to a dose-response curve to calculate the IC₅₀.

Conclusion

The TASK-1 (KCNK3) channel, with its unique dimeric two-pore architecture and critical "X-gate," represents a vital component of cellular electrophysiology. Its sensitivity to extracellular pH and modulation by various signaling pathways underscore its role as a key physiological regulator. The detailed structural insights from cryo-EM and X-ray crystallography, combined with functional data from electrophysiology, have provided a robust framework for understanding its mechanism of action. This knowledge is paramount for the ongoing development of selective modulators targeting TASK-1 for the treatment of associated channelopathies, including pulmonary hypertension and cardiac arrhythmias. The methodologies outlined in this guide provide a foundation for researchers to further explore the intricate biology of this important ion channel.

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